molecular formula C16H13N3O3 B11315747 2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B11315747
M. Wt: 295.29 g/mol
InChI Key: RSKPMLSINAEBGL-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by interfering with their RNA synthesis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a broad-spectrum antiviral agent sets it apart from other similar compounds .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-methoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-18-15(22-19-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)

InChI Key

RSKPMLSINAEBGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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